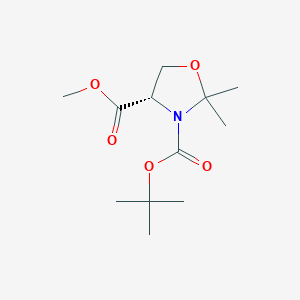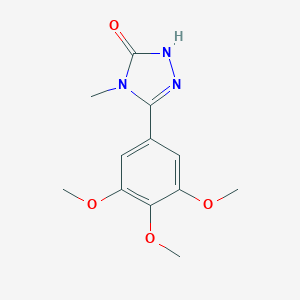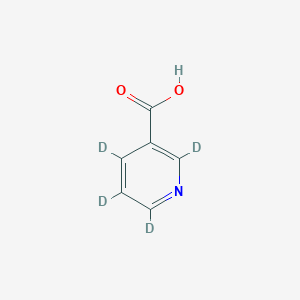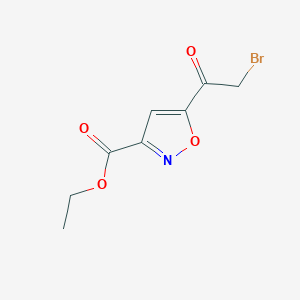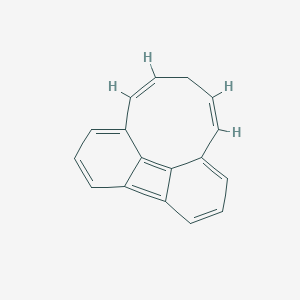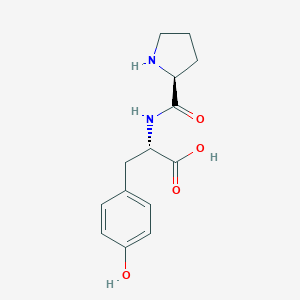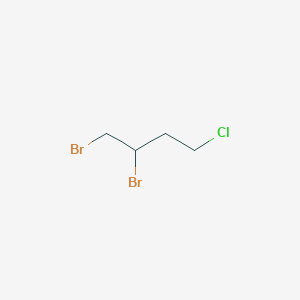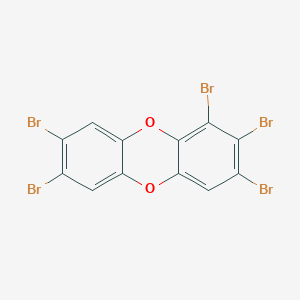
1,2,3,7,8-Pentabromodibenzo-P-dioxin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,7,8-Pentabromodibenzo-P-dioxin (PBDD) is a chemical compound that belongs to the class of halogenated aromatic hydrocarbons. PBDD is a highly toxic and persistent organic pollutant that has been found in various environmental matrices, including air, water, soil, and sediments. PBDD is structurally similar to dioxins, which are known to cause a range of adverse health effects, including cancer, reproductive and developmental disorders, and immune system dysfunction.
Mecanismo De Acción
The mechanism of action of 1,2,3,7,8-Pentabromodibenzo-P-dioxin is not well understood. 1,2,3,7,8-Pentabromodibenzo-P-dioxin is believed to act as an endocrine disruptor, interfering with the normal functioning of hormones in the body. 1,2,3,7,8-Pentabromodibenzo-P-dioxin has been shown to bind to the aryl hydrocarbon receptor (AhR), a transcription factor that regulates the expression of genes involved in a range of biological processes, including cell growth and differentiation, immune system function, and metabolism.
Biochemical and Physiological Effects
1,2,3,7,8-Pentabromodibenzo-P-dioxin has been shown to have a range of biochemical and physiological effects on the body. 1,2,3,7,8-Pentabromodibenzo-P-dioxin has been shown to cause oxidative stress, DNA damage, and inflammation. 1,2,3,7,8-Pentabromodibenzo-P-dioxin has also been shown to affect the immune system, causing changes in cytokine production and immune cell function. 1,2,3,7,8-Pentabromodibenzo-P-dioxin has been shown to have adverse effects on reproductive and developmental processes, including reducing fertility and causing developmental abnormalities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,2,3,7,8-Pentabromodibenzo-P-dioxin is a highly toxic and persistent organic pollutant that requires careful handling and disposal. 1,2,3,7,8-Pentabromodibenzo-P-dioxin is not readily available commercially, and its synthesis requires specialized equipment and expertise. 1,2,3,7,8-Pentabromodibenzo-P-dioxin is also difficult to analyze due to its low concentrations in environmental matrices and its structural similarity to other halogenated aromatic hydrocarbons.
Direcciones Futuras
Future research on 1,2,3,7,8-Pentabromodibenzo-P-dioxin should focus on developing more sensitive and accurate analytical methods for detecting and quantifying 1,2,3,7,8-Pentabromodibenzo-P-dioxin in environmental matrices. Future research should also focus on understanding the mechanism of action of 1,2,3,7,8-Pentabromodibenzo-P-dioxin and its effects on human health and the environment. Additionally, future research should focus on developing effective strategies for reducing the release of 1,2,3,7,8-Pentabromodibenzo-P-dioxin into the environment and mitigating its adverse effects on human health and the environment.
Conclusion
1,2,3,7,8-Pentabromodibenzo-P-dioxin is a highly toxic and persistent organic pollutant that has been found in various environmental matrices. 1,2,3,7,8-Pentabromodibenzo-P-dioxin has been shown to have adverse effects on human health, including developmental and reproductive disorders, immune system dysfunction, and cancer. 1,2,3,7,8-Pentabromodibenzo-P-dioxin is difficult to synthesize and analyze, and its mechanism of action is not well understood. Future research should focus on developing more sensitive and accurate analytical methods for detecting and quantifying 1,2,3,7,8-Pentabromodibenzo-P-dioxin in environmental matrices, understanding its mechanism of action, and developing effective strategies for reducing its release into the environment and mitigating its adverse effects on human health and the environment.
Métodos De Síntesis
1,2,3,7,8-Pentabromodibenzo-P-dioxin can be synthesized by the reaction of 1,2,3,7,8-pentabromodibenzofuran (PBDF) with copper powder in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere at elevated temperatures and pressures. The yield of 1,2,3,7,8-Pentabromodibenzo-P-dioxin is typically low, and the reaction requires careful optimization of the reaction conditions.
Aplicaciones Científicas De Investigación
1,2,3,7,8-Pentabromodibenzo-P-dioxin has been the subject of extensive scientific research due to its toxicity and persistence in the environment. 1,2,3,7,8-Pentabromodibenzo-P-dioxin has been found to be present in various environmental matrices, including air, water, soil, and sediments. 1,2,3,7,8-Pentabromodibenzo-P-dioxin has been shown to have adverse effects on human health, including developmental and reproductive disorders, immune system dysfunction, and cancer.
Propiedades
Número CAS |
109333-34-8 |
|---|---|
Nombre del producto |
1,2,3,7,8-Pentabromodibenzo-P-dioxin |
Fórmula molecular |
C12H3Br5O2 |
Peso molecular |
578.7 g/mol |
Nombre IUPAC |
1,2,3,7,8-pentabromodibenzo-p-dioxin |
InChI |
InChI=1S/C12H3Br5O2/c13-4-1-7-8(2-5(4)14)19-12-9(18-7)3-6(15)10(16)11(12)17/h1-3H |
Clave InChI |
ZIFMQFDZODRVTG-UHFFFAOYSA-N |
SMILES |
C1=C2C(=CC(=C1Br)Br)OC3=C(C(=C(C=C3O2)Br)Br)Br |
SMILES canónico |
C1=C2C(=CC(=C1Br)Br)OC3=C(C(=C(C=C3O2)Br)Br)Br |
Otros números CAS |
109333-34-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



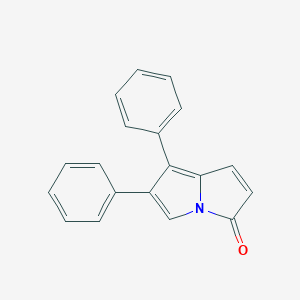
![[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(2R,3R,4S,5R,6S)-3,5-diacetyloxy-6-[(2S,3R,4S,5R,6R)-2,3,5-triacetyloxy-6-(acetyloxymethyl)oxan-4-yl]oxy-4-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]oxan-2-yl]methyl acetate](/img/structure/B28186.png)
